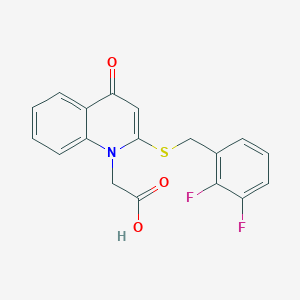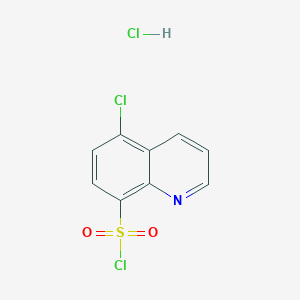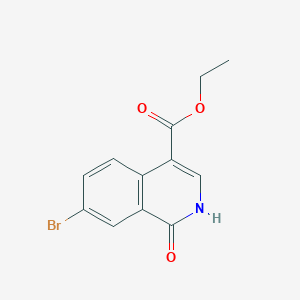
5-((Dimethylamino)sulfonyl)-1-ethyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole core with a dimethylsulfamoyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dimethylsulfamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced alcohols or aldehydes, and various substituted indole derivatives.
Applications De Recherche Scientifique
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways.
Chemical Reactivity: The compound’s chemical reactivity is influenced by the presence of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(N,N-Dimethylsulfamoyl)-1-ethyl-1H-indole-3-carboxylic acid is unique due to the specific combination of the indole core, the dimethylsulfamoyl group, and the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
120729-93-3 |
|---|---|
Formule moléculaire |
C13H16N2O4S |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
5-(dimethylsulfamoyl)-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-4-15-8-11(13(16)17)10-7-9(5-6-12(10)15)20(18,19)14(2)3/h5-8H,4H2,1-3H3,(H,16,17) |
Clé InChI |
YBBBHQQGLMGFGE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

